1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide
Overview
Description
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide is a heterocyclic compound containing phosphorus It is characterized by a five-membered ring structure with a phosphorus atom, an oxygen atom, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide can be synthesized through several methods. One common approach involves the reaction of 1H-phosphole with hydrogen peroxide under controlled conditions to introduce the hydroxyl and oxide groups. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphole oxides with higher oxidation states.
Reduction: Reduction reactions can convert the oxide group back to a phosphole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Higher oxidation state phosphole oxides.
Reduction: Phosphole derivatives with reduced oxide groups.
Substitution: Phosphole compounds with various functional groups replacing the hydroxyl group.
Scientific Research Applications
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its hydroxyl and oxide groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1H-Phosphole, 2,5-dihydro-1-methyl-, 1-oxide: Similar structure but with a methyl group instead of a hydroxyl group.
1H-Phosphole, 2,5-dihydro-1-phenyl-, 1-oxide: Contains a phenyl group, offering different chemical properties and applications.
Uniqueness
1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide is unique due to its hydroxyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex phosphorus-containing compounds.
Properties
IUPAC Name |
1-hydroxy-2,5-dihydro-1λ5-phosphole 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1-2H,3-4H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJIDJIXZUSEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447526 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39063-70-2 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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